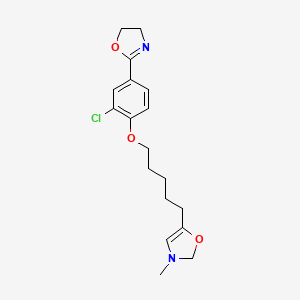
5-(5-(2-Chloro-4-(4,5-dihydrooxazol-2-yl)phenoxy)pentyl)-3-methyl-2,3-dihydrooxazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(5-(2-Chloro-4-(4,5-dihydrooxazol-2-yl)phenoxy)pentyl)-3-methyl-2,3-dihydrooxazole is a complex organic compound that features a unique combination of functional groups, including a chloro-substituted phenyl ring, an oxazole ring, and a dihydrooxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(5-(2-Chloro-4-(4,5-dihydrooxazol-2-yl)phenoxy)pentyl)-3-methyl-2,3-dihydrooxazole typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the oxazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the chloro-substituted phenyl ring: This step often involves a nucleophilic aromatic substitution reaction where a chloro-substituted phenol reacts with an appropriate electrophile.
Formation of the dihydrooxazole ring: This can be accomplished through cyclization reactions involving amines and carbonyl compounds.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
5-(5-(2-Chloro-4-(4,5-dihydrooxazol-2-yl)phenoxy)pentyl)-3-methyl-2,3-dihydrooxazole can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.
Substitution: The chloro group can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield ketones or carboxylic acids, while substitution reactions could produce a wide range of functionalized derivatives.
Scientific Research Applications
5-(5-(2-Chloro-4-(4,5-dihydrooxazol-2-yl)phenoxy)pentyl)-3-methyl-2,3-dihydrooxazole has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have potential as a bioactive molecule, with applications in drug discovery and development.
Medicine: Its unique structure could make it a candidate for the development of new pharmaceuticals.
Industry: The compound could be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism by which 5-(5-(2-Chloro-4-(4,5-dihydrooxazol-2-yl)phenoxy)pentyl)-3-methyl-2,3-dihydrooxazole exerts its effects would depend on its specific application. In a biological context, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include signal transduction pathways, metabolic pathways, or gene expression pathways.
Comparison with Similar Compounds
Similar Compounds
- 5-(5-(2-Chloro-4-(4,5-dihydrooxazol-2-yl)phenoxy)pentyl)isoxazole
- 5-(5-(2-Chloro-4-(4,5-dihydrooxazol-2-yl)phenoxy)pentyl)thiazole
Uniqueness
5-(5-(2-Chloro-4-(4,5-dihydrooxazol-2-yl)phenoxy)pentyl)-3-methyl-2,3-dihydrooxazole is unique due to the presence of both oxazole and dihydrooxazole rings in its structure. This combination of functional groups can impart unique chemical and biological properties, making it distinct from other similar compounds.
Properties
Molecular Formula |
C18H23ClN2O3 |
|---|---|
Molecular Weight |
350.8 g/mol |
IUPAC Name |
5-[5-[2-chloro-4-(4,5-dihydro-1,3-oxazol-2-yl)phenoxy]pentyl]-3-methyl-2H-1,3-oxazole |
InChI |
InChI=1S/C18H23ClN2O3/c1-21-12-15(24-13-21)5-3-2-4-9-22-17-7-6-14(11-16(17)19)18-20-8-10-23-18/h6-7,11-12H,2-5,8-10,13H2,1H3 |
InChI Key |
QATRCZYQZQDTNV-UHFFFAOYSA-N |
Canonical SMILES |
CN1COC(=C1)CCCCCOC2=C(C=C(C=C2)C3=NCCO3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


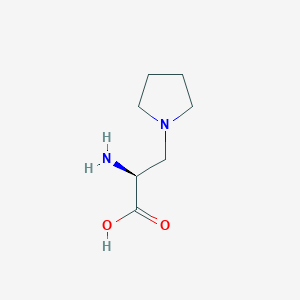
![(S)-[1,1'-Biphenyl]-2,2'-diylbis(dicyclohexylphosphine oxide)](/img/structure/B15208679.png)
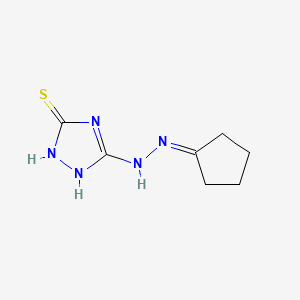
![Dicyclohexyl((6S,7S,12aR)-12-methoxy-6,7-dimethyl-6,7-dihydrodibenzo[e,g][1,4]dioxocin-1-yl)phosphine](/img/structure/B15208692.png)
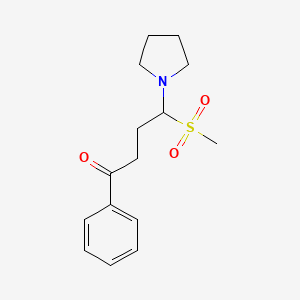
![(1R,2R)-2-[(2,5-Dimethylfuran-3-yl)sulfanyl]cyclohexan-1-ol](/img/structure/B15208707.png)
![(16aR)-1,16-Bis(diphenylphosphino)-6,11-dihydrotribenzo[b,d,h][1,6]dioxecine](/img/structure/B15208708.png)
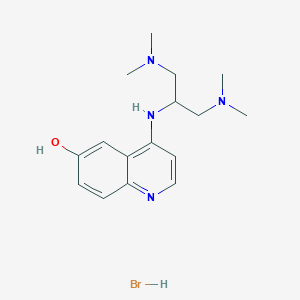

![[(7-Iodo-2-methyl-5-nitroquinolin-8-yl)oxy]acetonitrile](/img/structure/B15208718.png)
![5(4H)-Oxazolone, 4-[(4-chlorophenyl)methylene]-2-(4-nitrophenyl)-](/img/structure/B15208724.png)

![N-{[2-(2,3-dimethylphenyl)-1,3-benzoxazol-5-yl]carbamothioyl}-4-fluorobenzamide](/img/structure/B15208746.png)
![4-Methoxy-6-methyl-1h-pyrrolo[3,4-c]pyridine-1,3(2h)-dione](/img/structure/B15208763.png)
